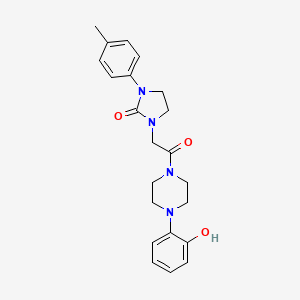
1-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
The exact mass of the compound 1-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Novel Synthesis Approaches : Research has been focused on the synthesis of piperazine derivatives through various chemical reactions, aiming to explore their potential biological applications. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and their antimicrobial evaluation highlights the interest in creating compounds with potential therapeutic uses (Rajkumar, Kamaraj, & Krishnasamy, 2014).
- Antimicrobial Properties : Various synthesized compounds have shown promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. For example, thiazolidinone derivatives incorporating piperazin-1-ylmethyl groups have been evaluated for their antimicrobial activity against a range of bacteria and fungi (Patel, Kumari, & Patel, 2012).
Pharmaceutical Analysis and Drug Design
- Pharmaceutical Analysis : The development of ion-selective electrodes for pharmaceutical analysis, such as the preparation of a ketoconazole ion-selective electrode, indicates the application of related compounds in enhancing the accuracy and efficiency of pharmaceutical analyses (Shamsipur & Jalali, 2000).
- Drug Design : The exploration of piperazinyl oxazolidinone antibacterial agents containing various heteroaromatic rings showcases the ongoing efforts to design novel antibacterial drugs, particularly those effective against resistant bacterial strains (Tucker et al., 1998).
Antitumor and Antifungal Compounds
- Cytotoxic Agents : Studies on piperazin-2-one derivatives have been carried out to investigate their cytotoxic activities against cancer cell lines, illustrating the potential of such compounds in cancer therapy (Ghasemi, Sharifi, & Mojarrad, 2020).
- Potential Antifungal Compound : Research into the solubility and thermodynamics of novel antifungal compounds, such as 1,2,4-triazole class derivatives, underscores the pursuit of developing effective antifungal treatments (Volkova, Levshin, & Perlovich, 2020).
Propriétés
IUPAC Name |
1-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-(4-methylphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-17-6-8-18(9-7-17)26-15-14-25(22(26)29)16-21(28)24-12-10-23(11-13-24)19-4-2-3-5-20(19)27/h2-9,27H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBECLZWLEKKHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


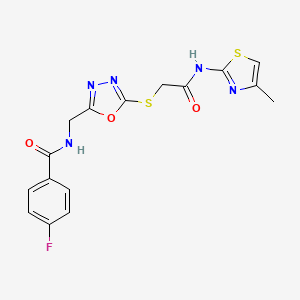
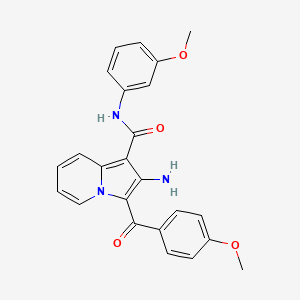
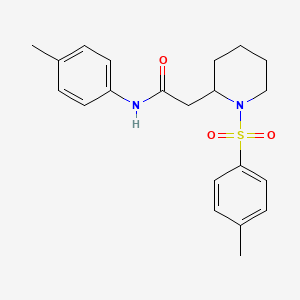
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2615555.png)

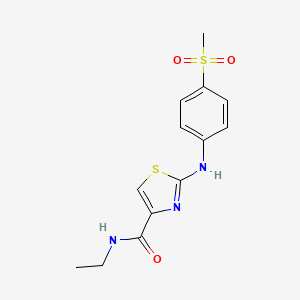
![2-Ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2615559.png)

![2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2615564.png)


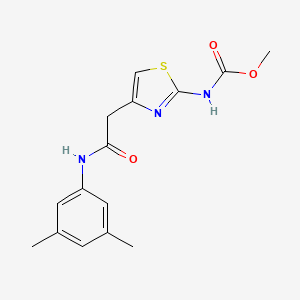
![2-methylpropyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615569.png)